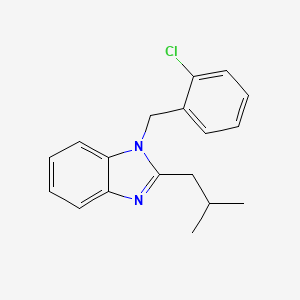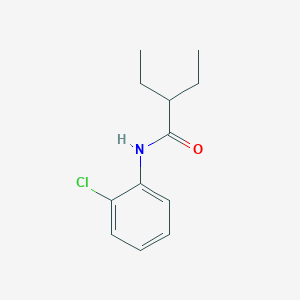![molecular formula C17H17N3OS2 B5881966 N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It was first developed by Pfizer and later acquired by Pfizer's subsidiary, Pfizer Inc. The drug has been shown to have potent immunosuppressive effects and has been investigated for its potential to treat rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide acts as a JAK inhibitor and inhibits the activity of JAK1 and JAK3. This leads to the inhibition of cytokine signaling pathways that are involved in the pathogenesis of autoimmune diseases. The drug has been shown to be selective for JAK1 and JAK3 and has minimal activity against other JAK isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in preclinical studies. The drug has been shown to reduce the production of several cytokines, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). These cytokines are known to play a role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has several advantages for lab experiments. The drug has been extensively studied and its mechanism of action is well understood. It is also highly selective for JAK1 and JAK3 and has minimal activity against other JAK isoforms. However, the drug has some limitations for lab experiments. It is a synthetic compound and may have limited solubility in some solvents. It is also a potent immunosuppressant and may have off-target effects in some experiments.
Orientations Futures
There are several future directions for the research on N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide. One potential direction is the investigation of the drug's potential to treat other autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is the development of more selective JAK inhibitors that have fewer off-target effects. Additionally, the drug's potential to treat other diseases, such as cancer, is also an area of future research.
Méthodes De Synthèse
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a synthetic compound that is synthesized using a multi-step process. The synthesis involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dimethylbenzamide in the presence of a base to form the desired product.
Applications De Recherche Scientifique
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, the drug has been shown to have potent immunosuppressive effects by inhibiting the activity of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of several cytokines that are known to play a role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-9-5-10(2)7-13(6-9)15(21)19-17(22)20-16-14(8-18)11(3)12(4)23-16/h5-7H,1-4H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZNVJUBKTVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C(=C(S2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)



![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)



